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Compound of Interest

Compound Name: Itacnosertib

Cat. No.: B608145

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of
Itacnosertib (also known as ON 123300 or TP-0184) in mouse xenograft models of Acute
Myeloid Leukemia (AML). The protocols outlined below are based on publicly available data
and are intended to serve as a guide for researchers designing in vivo efficacy studies.

Mechanism of Action

Itacnosertib is an orally bioavailable small molecule inhibitor with a dual mechanism of action,
targeting both FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type 1 (ACVR1, also
known as ALK2).[1] It also exhibits inhibitory activity against JAK2.[2] In AML, particularly in
cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the constitutive activation of
the FLT3 signaling pathway is a key driver of leukemogenesis. By inhibiting FLT3, Itachosertib
blocks downstream signaling pathways, including STAT5, AKT, and MAPK, leading to reduced
proliferation and increased apoptosis of leukemia cells. The inhibition of ACVR1, a member of
the TGF-(3 superfamily, represents a novel approach to overcoming resistance to FLT3
inhibitors.[3]

Data Presentation: In Vivo Efficacy of Itachosertib

The following tables summarize the reported in vivo efficacy of Itacnosertib in various AML
mouse xenograft models.
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Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model of
FLT3-ITD AML

This protocol describes the establishment of a subcutaneous xenograft model using an FLT3-
ITD positive AML cell line, such as MOLM-13 or MV4-11.

Materials:

FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11)

e Immunodeficient mice (e.g., NSG mice), 6-8 weeks old

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Phosphate-buffered saline (PBS), sterile

o Matrigel (optional)

 Itacnosertib (TP-0184)

» Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
o Gavage needles

o Calipers

Procedure:

o Cell Culture: Culture AML cells according to standard protocols to achieve a sufficient
number of cells for injection. Cells should be in the logarithmic growth phase.

o Cell Preparation: Harvest cells and wash twice with sterile PBS. Resuspend the cell pellet in
sterile PBS at a concentration of 5 x 1077 cells/mL. For subcutaneous injection, cells can be
mixed 1:1 with Matrigel to improve tumor take rate.
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o Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 pL of the cell
suspension (5 x 1076 cells) into the flank of each mouse.

e Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable,
measure the tumor volume 2-3 times per week using calipers. Tumor volume can be
calculated using the formula: (Length x Width"2) / 2.

o Randomization: When tumors reach a predetermined size (e.g., 100-200 mm?), randomize
the mice into treatment and control groups.

e Drug Preparation and Administration:

o Prepare the Itacnosertib formulation. A suggested vehicle is a mixture of 10% DMSO,
40% PEG300, 5% Tween 80, and 45% Saline. The final concentration of Itacnosertib
should be calculated based on the desired dosage and the average weight of the mice.

o Administer Itacnosertib or vehicle to the respective groups via oral gavage according to
the dosing schedule (e.g., 50-200 mg/kg, 3 times per week).

» Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the
study. The primary endpoint is typically tumor growth inhibition. Survival can also be
monitored as a secondary endpoint.

o Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to
assess the in vivo effect of Itacnosertib on downstream signaling pathways (e.g., by
Western blot for p-FLT3 and p-STATS5).

Protocol 2: Patient-Derived Xenograft (PDX) Model of
AML

This protocol outlines the general steps for establishing a PDX model from primary AML patient
samples.

Materials:

e Primary AML patient bone marrow or peripheral blood mononuclear cells
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Immunodeficient mice (e.g., NSG mice), 6-8 weeks old

Ficoll-Paque for mononuclear cell isolation

PBS, sterile

Red blood cell lysis buffer

Itacnosertib (TP-0184)

Vehicle for oral gavage

Procedure:

Sample Processing: Isolate mononuclear cells from the patient sample using Ficoll-Paque
density gradient centrifugation.

Cell Implantation: Resuspend the isolated AML blasts in sterile PBS. Intravenously inject 1-
10 x 1076 viable cells into sublethally irradiated (optional) NSG mice.

Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and
analyzing for the presence of human CD45+ cells by flow cytometry. Engraftment is typically
confirmed when human CD45+ cells reach >1% in the peripheral blood.

Expansion: Once engraftment is established, bone marrow from the primary recipient mouse
can be harvested and serially transplanted into secondary recipient mice to expand the PDX
model.

Treatment Study: Once a cohort of mice with established engraftment is available,
randomize them into treatment and control groups.

Drug Administration and Efficacy Evaluation: Prepare and administer Itacnosertib as
described in Protocol 1. The primary endpoint in systemic disease models like AML PDX is
often survival. The leukemia burden in bone marrow, spleen, and peripheral blood can also
be assessed at the end of the study by flow cytometry for human CD45+ cells.
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© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b608145?utm_src=pdf-body
https://www.benchchem.com/product/b608145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Signaling Pathway Diagrams

FLT3 Signaling

FLT3 Ligand

FLT3 Receptor

Itacnosertib

Y

\ 4

Y

Proliferation_SurvivaD

ACVR1 Signaling

BMP/Activin A

ACVR1 (ALK2)

p-ACVR1

\ 4

(Gene_Transcri ptior)

Click to download full resolution via product page

Caption: Itacnosertib inhibits FLT3 and ACVRL1 signaling pathways.

Experimental Workflow Diagram
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Caption: Workflow for Itacnosertib efficacy testing in mouse xenografts.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b608145?utm_src=pdf-body-img
https://www.benchchem.com/product/b608145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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